Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with 2-chloropyridine-6-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines.
Scientific Research Applications
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: Investigated for its potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound’s effects are mediated through pathways such as the inhibition of nitric oxide production and modulation of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h3-5H,1-2H3 |
InChI Key |
HIOLOYPKPPJKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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